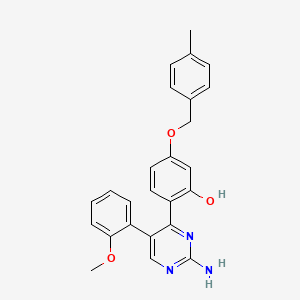

2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol

Description

Properties

IUPAC Name |

2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O3/c1-16-7-9-17(10-8-16)15-31-18-11-12-20(22(29)13-18)24-21(14-27-25(26)28-24)19-5-3-4-6-23(19)30-2/h3-14,29H,15H2,1-2H3,(H2,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHPUUDLBAACTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=CC=C4OC)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol is a complex organic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections provide a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the formation of the pyrimidine ring followed by the introduction of amino and methoxy groups, and finally functionalization of the phenol ring with a benzyl ether group. Specific reagents and controlled conditions are crucial for achieving high yields and purity in these reactions.

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The compound's functional groups enable it to form hydrogen bonds and hydrophobic interactions, which can modulate enzyme activity and influence cellular signaling pathways. This modulation can lead to various biological effects, such as enzyme inhibition or alteration of receptor activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, research has shown that derivatives of pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. In particular, compounds similar to this compound have demonstrated inhibitory effects on tumor cell proliferation, with IC50 values indicating their potency .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. Studies indicate that it can effectively inhibit certain kinases, which play a critical role in tumor growth and metastasis. The structure-activity relationship (SAR) analysis suggests that modifications to the functional groups can enhance inhibitory potency against these enzymes.

Antiparasitic Activity

In addition to its anticancer properties, this compound has been investigated for antiparasitic activity. Preliminary results suggest that it may exhibit efficacy against intestinal parasites such as Giardia intestinalis and Entamoeba histolytica, although further studies are needed to establish its therapeutic potential in this area .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Enzyme | IC50/Effectiveness |

|---|---|---|

| Anticancer | MDA-MB-231 (breast cancer cells) | IC50 = 27.6 μM |

| Enzyme Inhibition | Specific kinases | Significant inhibition observed |

| Antiparasitic | Giardia intestinalis | Less active than benznidazole (IC50 > 4.27 μM) |

Case Study: Cytotoxicity Against MDA-MB-231 Cells

A study conducted by Guo et al. evaluated several pyrimidine derivatives for their cytotoxic effects on the MDA-MB-231 breast cancer cell line. The results indicated that modifications in the chemical structure significantly impacted cytotoxicity, with some derivatives achieving IC50 values as low as 27.6 μM, suggesting potent anticancer properties .

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The 2-methoxyphenyl group in the target compound may enhance steric and electronic interactions compared to para-substituted analogues (e.g., AP-4-Me-Ph in ). Ortho-substituted methoxy groups are known to improve binding in protein-ligand interfaces due to directional hydrogen bonding .

- Compound 97, with an indolyl substitution, demonstrates potent tubulin inhibition, highlighting the impact of aromatic heterocycles on cytotoxicity .

Physicochemical and Pharmacokinetic Properties

- Solubility : The 4-methylbenzyloxy group likely reduces aqueous solubility compared to hydroxylated analogues (e.g., AP-NP) but enhances logP, favoring blood-brain barrier penetration .

- Metabolic Stability : Methoxy and methyl groups are generally resistant to oxidative metabolism, suggesting improved stability over halogenated derivatives (e.g., BH26533 with Cl/F substituents) .

Computational and Experimental Insights

- Molecular Docking : Pyrimidine derivatives with ortho-methoxy substituents (e.g., AP-3-OMe-Ph) show stronger interactions with hACE2-S residues (e.g., Asp30, Lys31) via hydrogen bonding and van der Waals contacts .

- Tubulin Binding : Indolyl-substituted pyrimidines (e.g., Compound 97) disrupt tubulin polymerization by occupying the colchicine binding site, with IC₅₀ values 3.39-fold lower than colchicine .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for constructing the pyrimidine core with 2-methoxyphenyl and 4-methylbenzyloxy substituents?

- Methodological Answer : The pyrimidine core can be synthesized via cyclocondensation of 1,3-dicarbonyl precursors with amidines or urea derivatives. For the 2-methoxyphenyl group, Suzuki-Miyaura coupling using Pd(II) catalysts (e.g., Pd(OAc)₂) with arylboronic acids is effective, as demonstrated in similar pyrimidine syntheses . The 4-methylbenzyloxy phenol moiety can be introduced via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF), ensuring regioselectivity by protecting reactive hydroxyl groups .

Q. How can NMR and X-ray crystallography validate the structural integrity of this compound?

- Methodological Answer :

- 1H NMR : Key signals include the aromatic protons of the pyrimidine ring (δ 7.2–8.5 ppm), the methoxy group (δ ~3.8 ppm), and the NH₂ group (δ ~5.5 ppm as a broad singlet) .

- X-ray Crystallography : Bond lengths (e.g., C–N = 1.32–1.41 Å) and dihedral angles between aromatic rings (e.g., pyrimidine vs. 2-methoxyphenyl: ~35°) confirm conjugation and non-planarity critical for biological activity . Hydrogen-bonding networks (N–H⋯O/N) stabilize the crystal lattice .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methylbenzyloxy group influence binding to biological targets?

- Methodological Answer : The 4-methylbenzyloxy group introduces steric bulk that may hinder rotation, favoring a specific conformation for target interaction. Computational docking (e.g., AutoDock Vina) combined with MD simulations can model binding modes. Compare with analogs lacking the methyl group to assess π-π stacking or hydrophobic interactions. Structural analogs with similar substituents show enhanced binding to kinase targets due to optimized lipophilicity (clogP ~3.5) .

Q. What analytical approaches resolve contradictions in biological activity data across different assay conditions?

- Methodological Answer :

- Dose-Response Curves : Test activity at varying concentrations (e.g., 0.1–100 µM) to identify non-linear effects.

- Assay-Specific Factors : Adjust pH (e.g., 7.4 vs. 6.5 for tumor microenvironments) or serum content (e.g., 10% FBS) to mimic physiological conditions.

- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation, which may explain reduced activity in vivo vs. in vitro .

Q. How can structural modifications enhance solubility without compromising bioactivity?

- Methodological Answer :

- Polar Substituents : Introduce sulfonate or tertiary amine groups at the phenol oxygen or pyrimidine C5 position.

- Prodrug Strategy : Mask the phenol group as a phosphate ester, which hydrolyzes in vivo. For example, 4-[(2-amino-6-ethyl-4-oxopyrimidin-5-yl)thio]benzoic acid derivatives improved aqueous solubility by >10-fold .

- Co-crystallization : Use co-formers like cyclodextrins to enhance dissolution rates .

Critical Notes

- Contradictions in Evidence : For example, reports non-planar pyrimidine conformations, while highlights planar aromatic systems. Resolve by contextualizing assay conditions (e.g., solution vs. solid-state structures).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.